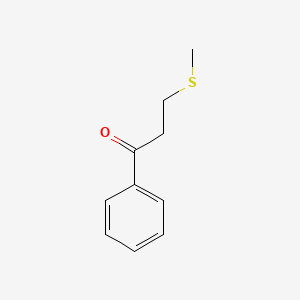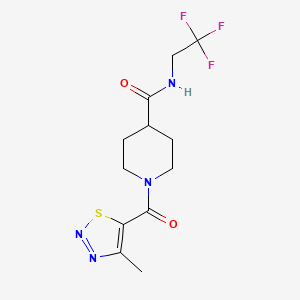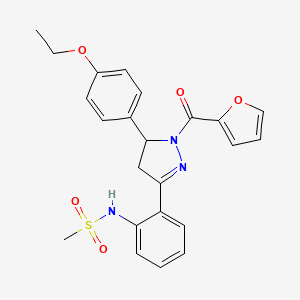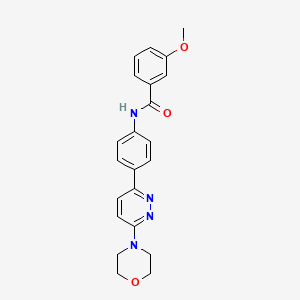
3-(Methylthio)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)propionaldehyde, also known as methional, is the major product of chemical methionine conversion via Strecker degradation in food . It is used as a food flavor, for making baked food, spices, soft drinks, and candy. It also has wide applications in organic synthesis as solvents as well as reagents .
Synthesis Analysis
The synthesis of a new organic compound namely, ethyl 2-benzoyl-3,3-bis (methylthio)acrylate, whose structural characterization was performed by single-crystal X-ray analysis . The central portion of the title molecule is planar. The benzoyl and one methylthio group are perpendicular to this plane while the ester and the other methylthio group lie close to the plane .科学的研究の応用
Chemical Synthesis and Reactivity
3-(Methylthio)-1-phenylpropan-1-one, as a chemical compound, has been explored for its reactive properties and applications in synthesis. For instance, in the study of chemoselectivity in reactions, the compound 2-diazo-3-oxo-3-phenylpropanal demonstrates selective reactivity with aromatic aldehydes and cyclic ketones, leading to the formation of various derivative compounds (Zhang & Xu, 2013). Another research explores the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization, showcasing the compound's potential in synthesizing complex molecular structures (Matsumoto, Takase, & Ogura, 2008).
Tuberculostatic Activity
Derivatives of 3-(Methylthio)-1-phenylpropan-1-one have been investigated for their tuberculostatic activity. A study synthesized heterocyclic compounds from 1,1-bis-methylthio-2-nitro-ethene, a related substrate, and tested them for in vitro tuberculostatic activity, finding some derivatives to be notably active (Foks et al., 2005).
Catalysis and Stereoselectivity
The compound has applications in catalysis and stereoselectivity, as evidenced by a study where a variety of optically pure 1,3-diols were synthesized and used as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes, yielding products with high enantiomeric excesses (Sarvary, Wan, & Frejd, 2002).
Antimicrobial Activity
3-(Methylthio)-1-phenylpropan-1-one derivatives have also been studied for their antimicrobial properties. A specific study synthesized N-arylidene-3-phenylpropane hydrazides and evaluated their antibacterial and antifungal activities, finding certain compounds to be potent (Fuloria et al., 2009).
Surface Chemistry and Material Science
The compound's derivatives are relevant in surface chemistry and material science. For instance, a study on bidentate aromatic thiols on gold surfaces synthesized and examined self-assembled monolayers (SAMs) of 2-phenylpropane-1,3-dithiol derivatives, contributing to the understanding of the structural and wetting properties of SAMs (Rittikulsittichai et al., 2017).
作用機序
Target of Action
3-(Methylthio)-1-phenylpropan-1-one, also known as 3-Methylthio-1-propanol (3-MP), is a naturally occurring food-borne sulfide . It has been found to exhibit antifungal activity against Botrytis cinerea , a destructive fungal pathogen causing significant losses in fresh fruit or vegetables .
Mode of Action
The compound interacts with its target, Botrytis cinerea, by inhibiting its mycelial growth, spore germination, and germ tube elongation . It impairs the spore viability and membrane integrity of Botrytis cinerea, leading to increased leakage of nucleic acids, proteins, and malondialdehyde (MDA) in the fungus .
Biochemical Pathways
It’s known that 3-mp is a derivative of l-methionine , an essential amino acid involved in various metabolic pathways
Pharmacokinetics
Given its antifungal activity, it’s likely that it’s able to penetrate the fungal cell membrane and exert its effects
Result of Action
The action of 3-MP results in the inhibition of Botrytis cinerea infection on tomato fruits . Fruits treated with 3-MP fumigation exhibit higher antioxidant enzyme activity, lower MDA content, and a significant delay of induction of the expression of most of the stress-related genes when compared to the control group .
Action Environment
The action of 3-MP can be influenced by various environmental factors. For instance, the production of 3-MP by Saccharomyces cerevisiae was found to be optimal under certain conditions, including a specific glucose concentration, yeast extract concentration, L-methionine concentration, initial pH, incubation time, inoculum size, shaking speed, loading volume, and temperature . These factors can potentially influence the action, efficacy, and stability of 3-MP.
Safety and Hazards
The safety data sheet for a related compound, Methyl 3-(methylthio)propionate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces .
将来の方向性
The methylthio group is speculated to contribute to the nematicidal activity of 3-(methylthio)propionic acid, making its toxicity against M. incognita stronger than that of other structural analogs . This suggests potential future directions for research into the applications of 3-(Methylthio)-1-phenylpropan-1-one and related compounds.
特性
IUPAC Name |
3-methylsulfanyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCTULTJSNYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-1-phenylpropan-1-one | |
CAS RN |
29777-54-6 |
Source


|
| Record name | 3-(methylsulfanyl)-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)
![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)





![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)
